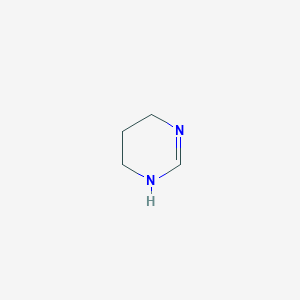

1,4,5,6-Tetrahydropyrimidine

Descripción

Significance of the 1,4,5,6-Tetrahydropyrimidine Scaffold in Organic Chemistry

The this compound scaffold is a privileged structure in organic chemistry due to its inherent chemical properties and its prevalence in pharmacologically active molecules. researchgate.net Its unique structure, featuring a partially saturated six-membered ring with two nitrogen atoms, allows for diverse chemical modifications and makes it a valuable intermediate in the synthesis of a variety of organic compounds.

The significance of this scaffold can be attributed to several key factors:

Synthetic Versatility: The tetrahydropyrimidine (B8763341) ring can be readily synthesized through various methods, including the condensation of 1,3-diamines with carboxylic acids or their derivatives. semanticscholar.org This allows for the introduction of a wide range of substituents at different positions of the ring, leading to a vast library of derivatives with tailored properties.

Biological Activity: Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. emergentresearch.org These include potential applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. foliamedica.bgnih.govnih.gov The structural similarity of the pyrimidine (B1678525) core to the nucleic acid bases found in DNA and RNA contributes to its biological relevance. amazonaws.com

Intermediate for Pyrimidine Synthesis: The this compound ring serves as a valuable precursor for the synthesis of fully aromatic pyrimidines, which are also of great importance in medicinal chemistry. oregonstate.edu

Catalysis: More recently, tetrahydropyrimidine derivatives have been explored for their applications in catalysis. Iridium complexes bearing bi-1,4,5,6-tetrahydropyrimidine ligands have shown promise as catalysts for the hydrogenation of carboxylic acids under mild conditions. acs.org Additionally, tetrahydropyrimidinium salts have been used as precursors for N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. arkat-usa.org

The following table provides a summary of some key derivatives of this compound and their significance:

| Derivative | Significance |

| 2-Methyl-1,4,5,6-tetrahydropyrimidine (B15095851) | Intermediate in the synthesis of the insect repellent pyrantel (B1679900). google.com |

| 2-Phenyl-1,4,5,6-tetrahydropyrimidine (B13205089) | Studied as a potential intermediate for pyrimidine synthesis. oregonstate.edu |

| 2-Hydroxy-1,4,5,6-tetrahydropyrimidine | A derivative explored in early synthetic studies. oregonstate.edu |

| 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine (B110543) | Intermediate for the synthesis of pyrantel and hydroxyl pyrimidine. google.com |

| 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide | An important intermediate in organic synthesis and has been studied for its potential in organocatalysis. |

Historical Context of Tetrahydropyrimidine Chemistry

The exploration of tetrahydropyrimidine chemistry has a rich history dating back to the late 19th century. The initial interest in these compounds stemmed from the broader investigation of pyrimidines, which were recognized for their fundamental role in nucleic acids. amazonaws.com

The first preparation of a this compound derivative is credited to Hofmann in 1888, although he did not isolate it in a pure form. oregonstate.edu A significant step forward came in 1891 with the development of the Biginelli reaction by the Italian scientist Pietro Biginelli. This multicomponent reaction provides a straightforward route to dihydropyrimidinones, which are structurally related to tetrahydropyrimidines. amazonaws.com

Early synthetic methods for 1,4,5,6-tetrahydropyrimidines often involved the condensation of a 1,3-diamine with a source for the C2 carbon atom, such as an acid or its derivative. oregonstate.edu For instance, in 1899, Harries and Haga synthesized 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine by fusing the dihydrochloride (B599025) of 2,4-pentanediamine (B1657982) with sodium acetate (B1210297). oregonstate.edu A few years later, Haga and Majima used a similar method to prepare 2-methyl-1,4,5,6-tetrahydropyrimidine from 1,3-propanediamine and sodium acetate. oregonstate.edu

A notable advancement in the synthesis of 1,4,5,6-tetrahydropyrimidines as free bases was reported by Aspinall in 1940. oregonstate.edu His method involved the dehydration of monoacylated 1,3-propanediamines in the presence of lime at high temperatures, yielding 2-substituted-1,4,5,6-tetrahydropyrimidines in good yields. oregonstate.edu

The following table highlights some key milestones in the historical development of tetrahydropyrimidine chemistry:

| Year | Researcher(s) | Contribution |

| 1888 | Hofmann | First reported preparation of a this compound derivative. oregonstate.edu |

| 1891 | Pietro Biginelli | Developed the Biginelli reaction for the synthesis of dihydropyrimidinones. amazonaws.com |

| 1899 | Harries and Haga | Synthesized 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine. oregonstate.edu |

| 1903 | Haga and Majima | Synthesized 2-methyl-1,4,5,6-tetrahydropyrimidine. oregonstate.edu |

| 1940 | Aspinall | Developed an efficient synthesis for preparing 1,4,5,6-tetrahydropyrimidines as free bases. oregonstate.edu |

Current Research Landscape and Emerging Trends Pertaining to this compound

The field of this compound chemistry continues to be an active area of research, with a focus on developing novel synthetic methodologies, exploring their biological activities, and expanding their applications in various scientific domains.

Synthetic Advances: Contemporary research is focused on developing more efficient, environmentally friendly, and versatile synthetic routes to this compound derivatives. researchgate.net This includes the use of microwave-assisted synthesis, multicomponent reactions, and novel catalytic systems. foliamedica.bgijcrt.org For example, recent studies have explored the use of transition metal halides like ZrOCl2 as catalysts for the one-pot synthesis of tetrahydropyrimidine-5-carbonitrile derivatives. ijcrt.org Another trend is the development of metal-free and solvent-free synthetic protocols. researchgate.net

Medicinal Chemistry Applications: A significant portion of current research is dedicated to the synthesis and biological evaluation of novel tetrahydropyrimidine derivatives as potential therapeutic agents. nih.gov The broad pharmacological profile of this scaffold makes it an attractive target for drug discovery. emergentresearch.org Recent studies have investigated tetrahydropyrimidine derivatives as:

Anticancer agents: Some derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.gov

Antidiabetic agents: Certain tetrahydropyrimidine derivatives have been evaluated for their in vitro antidiabetic activity. foliamedica.bg

Antimicrobial agents: Research has demonstrated the antibacterial and antifungal properties of some tetrahydropyrimidine derivatives. nih.govnih.gov

Muscarinic agonists: Derivatives of this compound have been investigated for their potential in treating cognitive deficits associated with conditions like Alzheimer's disease. utoledo.edunih.gov

Betaine/GABA transporter 1 (BGT1) inhibitors: 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA) has been identified as a potent and selective inhibitor of BGT1. nih.gov

Catalysis and Materials Science: The application of this compound derivatives is expanding beyond medicinal chemistry. As mentioned earlier, they are being utilized as ligands in catalysis. acs.orgarkat-usa.org Their unique structural features also make them interesting candidates for the development of new materials. cymitquimica.com

The following table summarizes some recent research findings on this compound derivatives:

| Research Area | Key Findings |

| Anticancer Activity | Novel tetrahydropyrimidine derivatives have shown promising cytotoxic activity against HeLa, K562, and MDA-MB-231 tumor cell lines. nih.gov |

| Antidiabetic Activity | A series of 1,3,4-oxadiazole (B1194373) bearing tetrahydropyrimidine derivatives exhibited promising in vitro antidiabetic activity. foliamedica.bg |

| Antimicrobial Activity | Some newly synthesized tetrahydropyrimidine derivatives displayed significant antibacterial activity against various bacterial strains. nih.gov |

| Muscarinic Agonist Activity | Several tetrahydropyrimidine derivatives have shown high efficacy at m1 muscarinic receptors, suggesting potential for treating Alzheimer's disease. utoledo.edunih.gov |

| Catalysis | Iridium complexes with bi-1,4,5,6-tetrahydropyrimidine ligands have been shown to be effective catalysts for the hydrogenation of alkyl carboxylic acids. acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4,5,6-tetrahydropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h4H,1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXZSFNZVNDOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166945 | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-49-1 | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4,5,6 Tetrahydropyrimidine and Its Derivatives

Traditional and Chronological Development of Synthetic Routes to 1,4,5,6-Tetrahydropyrimidines

The foundational methods for constructing the 1,4,5,6-tetrahydropyrimidine ring have been established over more than a century, with many of these early techniques still forming the basis of modern synthetic efforts. oregonstate.edu

Condensation Reactions of Diamines with Carbonyl Compounds and Derivatives

The principal and most enduring route to 1,4,5,6-tetrahydropyrimidines involves the condensation of a 1,3-diamine with a molecule containing an oxidized carbon atom, followed by cyclization. oregonstate.edu The first documented, though impure, synthesis of a this compound was by Hofmann in 1888, who heated 1,3-diacetamidopropane to produce 2-methyl-1,4,5,6-tetrahydropyrimidine (B15095851). oregonstate.edu

A variety of carbonyl compounds and their derivatives have been successfully employed in this condensation reaction. grafiati.com Carboxylic acids and their derivatives are a primary source for the C2 carbon of the tetrahydropyrimidine (B8763341) ring. oregonstate.edu For instance, fusing the dihydrochloride (B599025) of a diamine with sodium acetate (B1210297) was an early method to produce C2-alkylated tetrahydropyrimidines. oregonstate.edu A significant advancement was made by Aspinall in 1940, who developed an efficient synthesis by dehydrating monoacylated 1,3-propanediamines at high temperatures, yielding 2-substituted-1,4,5,6-tetrahydropyrimidines. oregonstate.edu

The condensation of 1,3-propanediamine with nitriles is another well-established technique for preparing 2-substituted 1,4,5,6-tetrahydropyrimidines. oregonstate.edu Furthermore, 2-hydroxy-1,4,5,6-tetrahydropyrimidines can be synthesized by condensing a 1,3-diamine with reagents such as diethyl carbonate, phosgene, or ethylchlorocarbonate. oregonstate.edu

| Year | Researchers | Key Reagents | Product | Yield | Reference |

| 1888 | Hofmann | 1,3-Diacetamidopropane, Hydrogen Chloride | 2-Methyl-1,4,5,6-tetrahydropyrimidine (impure) | Not reported | oregonstate.edu |

| 1899 | Harries and Haga | 2,4-Pentanediamine (B1657982) dihydrochloride, Sodium Acetate | 2,4,6-Trimethyl-1,4,5,6-tetrahydropyrimidine | 63% (as nitrate) | oregonstate.edu |

| 1903 | Haga and Majima | 1,3-Propanediamine, Sodium Acetate | 2-Methyl-1,4,5,6-tetrahydropyrimidine | 50% (as nitrate) | oregonstate.edu |

| 1940 | Aspinall | Monoacylated 1,3-propanediamines, Lime | 2-Methyl- and 2-Phenyl-1,4,5,6-tetrahydropyrimidines | 70% | oregonstate.edu |

Condensation of Amidines with 1,3-Dibromopropane (B121459) and α,β-Unsaturated Carbonyl Compounds

The reaction of amidines with 1,3-dibromopropane or α,β-unsaturated carbonyl compounds provides another classical pathway to the tetrahydropyrimidine core. grafiati.com A general and high-yielding one-step synthesis was developed in 1962 by Brown and Evans, which involved refluxing an amidine salt with 1,3-propanediamine. oregonstate.edu This method proved versatile for a range of substituents at the C2 position. oregonstate.edu

The reaction of amidines with α,β-unsaturated carbonyl compounds can also lead to the formation of tetrahydropyrimidine derivatives. acs.orgmdpi.com This approach is particularly useful for synthesizing dihydropyrimidines, which can be subsequently reduced to the desired tetrahydropyrimidines. clockss.org

| Reactants | Conditions | Product | Significance | Reference |

| Amidine salt, 1,3-Propanediamine | Reflux | 2-Substituted-1,4,5,6-tetrahydropyrimidine | General, one-step, high yield | oregonstate.edu |

| Amidines, α,β-Unsaturated Carbonyl Compounds | Various | Dihydropyrimidine (B8664642) derivatives | Precursors to tetrahydropyrimidines | acs.orgclockss.org |

Selective Reduction of Pyrimidines

The selective reduction of the more readily accessible aromatic pyrimidine (B1678525) ring is a direct method to obtain 1,4,5,6-tetrahydropyrimidines. grafiati.com Hydrogenation is a common technique employed for this transformation. beilstein-archives.org For instance, the hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines can lead to the formation of tetrahydropyrimidine derivatives. beilstein-archives.org It has been observed that trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines tend to form 2-aminopyrimidines upon reduction, while non-trifluoromethylated analogs show a preference for the formation of tetrahydropyrimidines. beilstein-archives.org

The ease of reduction can be influenced by the substituents on the pyrimidine ring. For example, 4-aryl-2-aminopyrimidines are readily converted to the corresponding tetrahydropyrimidines, whereas the reduction of 4,6-disubstituted-2-aminopyrimidines is significantly slower. beilstein-archives.org

Ring Expansion Chemistry (e.g., Cyclopropanes, Aziridines, Azetidines)

Ring expansion reactions of smaller heterocyclic rings like cyclopropanes, aziridines, and azetidines offer a more modern, albeit traditionally rooted, approach to 1,4,5,6-tetrahydropyrimidines. grafiati.com A notable example is the domino ring-opening cyclization of activated aziridines with α-acidic isocyanides. acs.org This reaction proceeds via a Lewis acid-mediated SN2-type ring opening of the aziridine (B145994), followed by a 6-endo-dig cyclization to furnish the tetrahydropyrimidine derivatives in excellent yields and high stereoselectivity. acs.org

Ring expansion of 4-chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones, mediated by nucleophiles, can lead to the formation of tetrahydro-1,3-diazepin-2-ones. sciforum.netresearchgate.net The mechanism is thought to involve the formation of a cyclopropane (B1198618) bicyclic intermediate. sciforum.net This highlights the intricate relationship and potential for interconversion between different heterocyclic ring systems.

Modern and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, atom-economical, and environmentally benign methodologies. This has led to the rise of multicomponent reactions for the synthesis of 1,4,5,6-tetrahydropyrimidines.

Multicomponent Reactions (MCRs) for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, have become a powerful tool in organic synthesis. rasayanjournal.co.inbohrium.com The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which are closely related to and can be precursors for tetrahydropyrimidines. bohrium.comchemrevlett.com Modern variations of the Biginelli reaction and other novel MCRs have been developed to access a wide range of substituted tetrahydropyrimidines. wisdomlib.orgrsc.org

These reactions offer several advantages over traditional methods, including shorter reaction times, higher yields, and simpler workup procedures. wisdomlib.orgnih.gov The use of eco-friendly catalysts and solvents, such as water, further enhances the sustainability of these methods. rasayanjournal.co.inmdpi.com For instance, a one-pot, three-component cascade reaction in water, mediated by tetra-n-butylammonium bromide, has been developed for the synthesis of highly functionalized tetrahydropyrimidines. rasayanjournal.co.in Similarly, catalyst-free MCRs for producing multisubstituted tetrahydropyrimidines have also been reported. acs.org

Microwave-assisted synthesis has also emerged as a green and efficient method for preparing tetrahydropyrimidine derivatives, often in the context of a Biginelli-type condensation. foliamedica.bgfoliamedica.bg

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Advantages | Reference |

| Biginelli-type Reaction | Aryl aldehydes, Barbituric acid, Urea (B33335)/Thiourea (B124793) | Ceric ammonium (B1175870) nitrate, Refluxing water | Tetrahydropyrimido[4,5-d]pyrimidine-diones | One-pot, Excellent yields | rsc.org |

| Three-component Cascade Reaction | Primary amine, Acetylene (B1199291) dicarboxylate, Formaldehyde (B43269) | Tetra-n-butylammonium bromide, Water | 1,3,4,5-Tetrasubstituted 1,2,3,6-tetrahydropyrimidine | Green solvent, Recyclable mediator | rasayanjournal.co.in |

| Grindstone Multicomponent Reaction | Fluoro-benzaldehyde, Urea, Ethyl acetoacetate | CuCl2·2H2O, Solvent-less | Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Eco-friendly, Fuel efficient | mdpi.com |

| Microwave-assisted Biginelli Condensation | Aldehyde, N,N'-Dimethyl urea, Acetoacetanilide | Microwave irradiation | N-(substituted phenyl)-1,3,6-trimethyl-4-(...)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Rapid, Efficient | foliamedica.bgfoliamedica.bg |

Biginelli Reaction and Its Variants

The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), has been extensively adapted for the preparation of tetrahydropyrimidine derivatives. researchgate.netamazonaws.com This one-pot, three-component condensation traditionally involves an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. researchgate.netresearchgate.net Over the years, numerous modifications have been introduced to enhance yields, shorten reaction times, and broaden the substrate scope. nih.govsemanticscholar.org

Variants of the Biginelli reaction often employ different catalysts to improve efficiency. Lewis acids such as copper(II) triflate (Cu(OTf)₂), ytterbium(III) triflate (Yb(OTf)₃), and bismuth chloride (BiCl₃) have been shown to significantly improve reaction outcomes. nih.gov For instance, the use of p-toluenesulfonic acid in ethanol (B145695) has been effective for the synthesis of novel 1,4-dihydropyrimidines. amazonaws.com Furthermore, the reaction has been extended to include a fourth component, such as in the four-component reaction of a methyl aroylpyruvate, an aromatic aldehyde, urea/thiourea, and methanol (B129727), which introduces a methoxy (B1213986) group at the 4-position of the resulting hexahydropyrimidine. biomedres.us

The versatility of the Biginelli reaction is also demonstrated by the wide array of reactants that can be utilized. Variations in all three components—the aldehyde, the active methylene (B1212753) compound, and the urea/thiourea component—have provided access to a vast library of multifunctionalized tetrahydropyrimidines. semanticscholar.org For example, using ketones instead of aldehydes, which are typically less reactive, has been a significant challenge. However, methods have been developed to synthesize 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones, which correspond to the products of a Biginelli-type reaction using a ketone. jst.go.jp

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference(s) |

| Ethyl acetoacetate | Benzaldehyde | Urea | HCl, Ethanol | 3,4-Dihydropyrimidin-2(1H)-one | researchgate.netnih.gov |

| Substituted Aldehyde | Ethyl acetoacetate | Urea/Thiourea | CuCl₂·2H₂O, Grindstone | Tetrahydropyrimidine-5-carboxylate | mdpi.com |

| Aromatic Aldehyde | Malononitrile | Guanidine (B92328) hydrochloride | ZrOCl₂ | This compound-5-carbonitrile | ijcrt.org |

| Terephthalaldehyde | Ethyl acetoacetate | Urea | Dodecyl benzene (B151609) sulfonic acid | bis(tetrahydropyrimidine-5-carboxylate) | tsijournals.com |

Three-Component Cyclocondensation Reactions

Beyond the classic Biginelli reaction, other three-component cyclocondensation reactions have emerged as powerful tools for synthesizing this compound derivatives. These reactions offer high atom economy and procedural simplicity by forming multiple bonds in a single step. ijcrt.org

One notable example involves the condensation of 1,3-diarylprop-2-en-1-one with ammonia (B1221849) and an aldehyde or acetone. acs.orgnih.gov This method, particularly when promoted by ultrasonic irradiation, provides a rapid and efficient route to 2-aryl(hetaryl)-4,6-diaryl-1,2,5,6-tetrahydropyrimidines. acs.orgnih.gov Another approach utilizes a bis-reagent in a one-pot, three-component reaction. For instance, the reaction of terephthalaldehyde, ethyl acetoacetate, and urea in a 1:2:2 ratio yields diethyl 4,4'-(1,4-phenylene)bis(6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylates). tsijournals.com

The choice of catalyst and reaction conditions can be pivotal. A simple and efficient three-component cyclocondensation of an aryl aldehyde, malononitrile, and guanidine hydrochloride is promoted by the transition metal halide catalyst ZrOCl₂ in ethanol, leading to this compound-5-carbonitriles in good to excellent yields. ijcrt.org A change in the molar ratio of reactants in a three-component reaction of a primary amine, acetylene dicarboxylate, and formaldehyde can selectively produce either pyrrolidines or tetrahydropyrimidines. rasayanjournal.co.in

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference(s) |

| 1,3-Diarylprop-2-en-1-one | Ammonia | Aldehyde/Acetone | Ultrasonic irradiation | 2-Aryl(hetaryl)-4,6-diaryl-1,2,5,6-tetrahydropyrimidine | acs.orgnih.gov |

| Aromatic Aldehyde | Malononitrile | Guanidine hydrochloride | ZrOCl₂ | This compound-5-carbonitrile | ijcrt.org |

| Primary Amine | Acetylene dicarboxylate | Formaldehyde | TBAB, Water | Polysubstituted 1,2,3,6-tetrahydropyrimidine | rasayanjournal.co.in |

Domino Reactions (e.g., Ring-Opening Cyclization)

Domino reactions, also known as cascade reactions, provide an elegant and efficient pathway to complex molecular architectures from simple precursors in a single operation. A significant advancement in the synthesis of 1,4,5,6-tetrahydropyrimidines is the domino ring-opening cyclization (DROC) of activated aziridines. acs.orgnih.govacs.org

This methodology involves the Lewis acid-mediated Sₙ2-type ring opening of an activated aziridine by an α-acidic isocyanide, such as TosMIC. This is followed by a 6-endo-dig cyclization in a domino fashion to construct the this compound core. acs.orgnih.govacs.org This strategy is highly stereospecific, allowing for the synthesis of enantiomerically pure tetrahydropyrimidine derivatives with excellent diastereoselectivity (dr >99:1) and high yields (up to 84%). acs.orgnih.govacs.org The reaction tolerates a range of substituents on the aziridine ring, including those with electron-donating and electron-withdrawing groups. acs.org

| Aziridine Derivative | Isocyanide | Lewis Acid | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference(s) |

| 2-(3-Fluorophenyl)-1-tosylaziridine | TosMIC | Not specified | 84% | >99:1 | >99% | acs.org |

| 2-(3-Chlorophenyl)-1-tosylaziridine | TosMIC | Not specified | 82% | >99:1 | >99% | acs.org |

| 2-(2-Chlorophenyl)-1-tosylaziridine | TosMIC | Not specified | 82% | >99:1 | >99% | acs.org |

Formal Cycloaddition Reactions

Formal cycloaddition reactions represent another sophisticated approach to the this compound skeleton. These reactions often involve the generation of a dipole or a similar reactive intermediate that undergoes cycloaddition with a suitable partner.

One such strategy is the formal [4+2] cycloaddition of 2-aryl-N-tosylazetidines with nitriles. capes.gov.br In the presence of BF₃·OEt₂, the azetidine (B1206935) acts as a formal 1,4-dipole, reacting with the nitrile in what is proposed to be a Ritter-type fashion to afford substituted tetrahydropyrimidines. capes.gov.br

A novel and practical catalyst-free approach involves the formal [3+3]-annulation of imines with 1,3,5-hexahydro-1,3,5-triazines. rsc.org In this unprecedented reaction, the 1,3,5-triazine (B166579) serves as a formal 1,3-dipole. This environmentally benign process yields polysubstituted tetrahydropyrimidines from readily available starting materials. rsc.org Additionally, a catalyst-free [2+2+2] cycloaddition of 1,3,5-triazinanes with diethyl acetylene dicarboxylate has been reported as a mild and efficient method to produce a variety of functionalized tetrahydropyrimidines in moderate to excellent yields. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,4,5,6-tetrahydropyrimidines to create more environmentally friendly and sustainable processes. nih.govijpsr.com This includes the use of alternative energy sources, safer solvents, and catalyst-free conditions.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool, offering accelerated reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. orientjchem.orgresearchgate.net The application of high-frequency sound waves can significantly enhance chemical reactivity. orientjchem.org

This technique has been successfully applied to the Biginelli condensation for the synthesis of tetrahydropyrimidine derivatives, achieving yields of up to 99% in just 5–20 minutes under mild heating. researchgate.net In one-pot multicomponent reactions, ultrasonic irradiation has been used to synthesize 6-amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives in water, a sustainable solvent. orientjchem.org This method not only reduces reaction times and improves yields but also simplifies the work-up procedure. orientjchem.org Furthermore, ultrasound has been utilized to promote the three-component condensation of 1,3-diarylprop-2-en-1-one, ammonia, and aldehydes/ketones, providing rapid access to diversely substituted tetrahydropyrimidine libraries. acs.orgnih.gov An unusual four-component reaction of aminoazoles, aromatic aldehydes, and pyruvic acid under ultrasound irradiation has also been developed to produce novel tetrahydropyrimidine derivatives. semanticscholar.org

Catalyst-Free Methodologies

Developing catalyst-free synthetic routes is a key goal in green chemistry as it simplifies purification, reduces waste, and avoids the use of potentially toxic and expensive catalysts. rsc.org Several catalyst-free methods for the synthesis of 1,4,5,6-tetrahydropyrimidines have been reported.

A notable example is the formal [3+3]-cycloaddition of imines and 1,3,5-hexahydro-1,3,5-triazines, which proceeds under catalyst-free conditions to produce polysubstituted tetrahydropyrimidines. rsc.org This reaction is practical, environmentally benign, and utilizes the 1,3,5-triazines as formal 1,3-dipoles for the first time. rsc.org Another catalyst-free approach is the one-pot synthesis of tetrahydropyrimidine derivatives via a Biginelli-type condensation under ultrasonic irradiation, which proceeds rapidly and in high yields without the need for an added acid catalyst. researchgate.net Additionally, a catalyst-free domino multicomponent reaction has been disclosed for the synthesis of multisubstituted pyrimidine analogues. capes.gov.br

Solvent-Free Reaction Conditions

In recent years, solvent-free reaction conditions have gained prominence as a green chemistry approach, minimizing waste and often reducing reaction times. Methodologies such as microwave irradiation and grindstone chemistry have been successfully applied to the synthesis of this compound derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of tetrahydropyrimidine rings. mdpi.comfoliamedica.bgjocpr.comsciforum.net For instance, the Biginelli reaction, a one-pot multicomponent condensation, has been adapted for the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. sciforum.net Using potassium tert-butoxide as a catalyst in ethanol under microwave irradiation (800 W) for just 2-4 minutes affords the desired products in good to excellent yields. sciforum.net Another microwave-promoted, solvent-free synthesis of methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported using p-toluenesulfonic acid (TsOH) as a catalyst. mdpi.com This method offers high yields with a short reaction time of 15 minutes at 60 °C. mdpi.com

Grindstone chemistry, a mechanochemical method, provides an environmentally benign and efficient alternative for the synthesis of tetrahydropyrimidine derivatives. nih.govijpsr.comresearchgate.net This technique involves the grinding of solid reactants, often with a catalytic amount of a substance, to initiate and drive the reaction. ijpsr.comresearchgate.net For example, the synthesis of ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been achieved by grinding a mixture of chloro-benzaldehyde, urea, ethyl acetoacetate, and a catalytic amount of CuCl₂·2H₂O for 7-10 minutes. mdpi.com After the addition of a few drops of HCl and further grinding, the product is obtained in good yield. mdpi.com This solvent-less approach is noted for being economical, less time-consuming, and having a simple, single-step procedure. mdpi.com

Table 1: Examples of Solvent-Free Synthesis of this compound Derivatives

| Method | Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave Irradiation | Substituted aldehydes, Ethyl 3-oxobutanoate, Urea | Potassium tert-butoxide | 800 W, 2-4 min | Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good to Excellent | sciforum.net |

| Microwave Irradiation | Benzaldehyde, Methyl acetoacetate, p-Tolylurea | p-Toluenesulfonic acid (TsOH) | 600 W, 60 °C, 15 min | Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 87.7% | mdpi.com |

| Grindstone Chemistry | Chloro-benzaldehyde, Urea, Ethyl acetoacetate | CuCl₂·2H₂O, HCl | Grinding for 7-10 min | Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good | mdpi.com |

| Solvent-Free | Aromatic aldehyde, Ethyl acetoacetate, Urea/Thiourea | CrCl₃·6H₂O | 30 min | 2-Oxo/thio-1,2,3,4-tetrahydropyrimidines | up to 82% | ui.ac.id |

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of 1,4,5,6-tetrahydropyrimidines, offering enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Transition Metal-Catalyzed Approaches (e.g., Cu-Catalyzed Cycloaddition)

Transition metal catalysts have proven to be highly effective in constructing the tetrahydropyrimidine ring. Copper-catalyzed reactions, in particular, have been extensively studied. An efficient Cu-catalyzed formal [3+3] cycloaddition of isocyanoacetates with aziridines provides a practical route to valuable this compound derivatives. researchgate.net This method is notable for its ability to produce disubstituted tetrahydropyrimidines bearing a 1,3-diamino unit in good yields and with high stereoselectivity when using enantiopure aziridines. researchgate.net

Other transition metal halides also serve as effective catalysts. For instance, zirconyl chloride (ZrOCl₂) promotes the three-component cyclocondensation of substituted aryl aldehydes, malononitrile, and guanidine hydrochloride to form this compound-5-carbonitriles in good to excellent yields. The use of CrCl₃·6H₂O as a mild and environmentally friendly catalyst has been demonstrated in the solvent-free Biginelli condensation to produce 2-oxo- and 2-thio-1,2,3,4-tetrahydropyrimidines. ui.ac.id

Table 2: Transition Metal-Catalyzed Synthesis of 1,4,5,6-Tetrahydropyrimidines

| Catalyst | Reaction Type | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cu-catalyst | Formal [3+3] Cycloaddition | Isocyanoacetates, Aziridines | This compound derivatives | Good | researchgate.net |

| ZrOCl₂ | Three-component cyclocondensation | Substituted aryl aldehyde, Malononitrile, Guanidine hydrochloride | This compound-5-carbonitrile | Good to Excellent | |

| CrCl₃·6H₂O | Biginelli condensation | Benzaldehyde, Ethyl acetoacetate, Urea | 2-Oxo-1,2,3,4-tetrahydropyrimidine | 82% | ui.ac.id |

| CuCl₂·2H₂O | Biginelli-like reaction | Chloro-benzaldehyde, Urea, Ethyl acetoacetate | Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good | mdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling, aligning with the principles of green chemistry. Tungstophosphoric acid (H₃PW₁₂O₄₀) has been employed as a reusable heterogeneous catalyst for the selective synthesis of 2-aryl-1,4,5,6-tetrahydropyrimidines from the cyclocondensation of arylnitriles and 1,3-diaminopropane (B46017) under both thermal and microwave irradiation conditions. znaturforsch.com This method is characterized by high yields, high purity of products, and the ability to recover and reuse the catalyst efficiently. znaturforsch.com

Similarly, nano-SiO₂ has been utilized as a reusable solid acid catalyst for the same transformation, highlighting the versatility of solid acid catalysts in this synthesis. wisdomlib.org Zeolites, such as NaY zeolite, have also been used to catalyze the multicomponent reaction of β-keto esters, aryl aldehydes, and urea/thiourea to produce tetrahydropyrimidine derivatives in good to high yields. researchgate.net The reusability of these catalysts without a significant loss of activity makes them attractive for industrial applications. znaturforsch.comresearchgate.net

Table 3: Heterogeneous Catalysis in this compound Synthesis

| Catalyst | Reactants | Conditions | Product | Yield | Reusability | Reference |

|---|---|---|---|---|---|---|

| H₃PW₁₂O₄₀ | Arylnitriles, 1,3-Diaminopropane | Thermal or Microwave | 2-Aryl-1,4,5,6-tetrahydropyrimidines | High | Yes | znaturforsch.com |

| Nano-SiO₂ | Arylnitriles, 1,3-Diaminopropane | Thermal or Microwave | 2-Aryl-1,4,5,6-tetrahydropyrimidines | High | Yes | wisdomlib.org |

| NaY Zeolite | β-Keto ester, Arylaldehyde, Urea/Thiourea | Solvent-free, 120°C | Oxo/thioxotetrahydropyrimidines | High | At least 4 times | researchgate.net |

| LaCl₃·7H₂O | Aldehydes, Ethyl acetoacetate, Urea/Thiourea | Solvent | 3,4-Tetrahydropyrimidine-5-carboxylate | Good | Yes | wisdomlib.org |

Lewis Acid Mediated Reactions

Lewis acids are effective promoters for the synthesis of 1,4,5,6-tetrahydropyrimidines, often enabling reactions that are otherwise difficult. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid in this context. It has been employed to mediate a formal [4+2] cycloaddition of 2-aryl-N-tosylazetidines with nitriles, providing access to substituted tetrahydropyrimidines. nih.govcapes.gov.bracs.org This reaction is proposed to proceed in a Ritter-like fashion. nih.gov The use of 20 mol% of BF₃·OEt₂ has been found to be optimal, affording the products in good yields. acs.org

Furthermore, BF₃·OEt₂ catalyzes the domino ring-opening cyclization of activated aziridines with α-acidic isocyanides. acs.orgnih.gov This transformation proceeds via an Sₙ2-type ring opening of the aziridine followed by a 6-endo-dig cyclization to furnish this compound derivatives in excellent yields (up to 84%) and with high diastereoselectivity. acs.orgnih.gov Other Lewis acids such as Cu(OTf)₂, Yb(OTf)₃, and InCl₃ have also been utilized in Biginelli-type reactions to improve yields and shorten reaction times. mdpi.comnih.gov

Table 4: Lewis Acid Mediated Synthesis of this compound Derivatives

| Lewis Acid | Reaction Type | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| BF₃·OEt₂ | Formal [4+2] Cycloaddition | 2-Aryl-N-tosylazetidines, Nitriles | Substituted tetrahydropyrimidines | Good | nih.govcapes.gov.bracs.org |

| BF₃·OEt₂ | Domino Ring-Opening Cyclization | Activated aziridines, α-Acidic isocyanides | This compound derivatives | up to 84% | acs.orgnih.gov |

| Cu(OTf)₂ | Biginelli reaction | Aldehyde, β-Keto ester, Urea | Dihydropyrimidinones | Improved | nih.gov |

| Yb(OTf)₃ | Biginelli reaction | Aldehyde, β-Keto ester, Urea | Dihydropyrimidinones | Improved | mdpi.com |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great importance due to the stereospecific nature of many biological interactions. A highly successful strategy involves the domino ring-opening cyclization of activated aziridines.

An expeditious route to structurally diverse and stereochemically pure 1,4,5,6-tetrahydropyrimidines has been established through the reaction of activated aziridines with α-acidic isocyanides. acs.orgnih.govorcid.orgiitk.ac.inias.ac.in This transformation is mediated by a Lewis acid and proceeds via an Sₙ2-type ring opening of the aziridine by the α-carbanion of the isocyanide, followed by a concomitant 6-endo-dig cyclization. acs.orgnih.gov A key feature of this method is its high stereospecificity. When enantiomerically pure aziridines are used, the corresponding this compound derivatives are obtained in excellent yields and as a single diastereomer (dr >99:1) with high enantiomeric purity (ee >99%). acs.orgnih.gov

The choice of Lewis acid and base is crucial for the success of the reaction. For instance, in the reaction of N-tosylaziridines with tosylmethyl isocyanide, the combination of NaH as a base and BF₃·OEt₂ as a Lewis acid in THF provides the desired tetrahydropyrimidine derivative in high yield. acs.org This methodology provides a powerful tool for accessing chiral 1,3-diamino units embedded within the tetrahydropyrimidine framework. researchgate.net

Table 5: Stereoselective Synthesis of this compound Derivatives

| Starting Materials | Catalyst/Mediator | Key Transformation | Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| Activated aziridines, α-Acidic isocyanides | Lewis Acid (e.g., BF₃·OEt₂) | Domino Ring-Opening Cyclization | Diastereo- and enantiomerically pure (dr >99:1, ee >99%) | up to 84% | acs.orgnih.gov |

| Enantiopure aziridines, Isocyanoacetates | Cu-catalyst | Formal [3+3] Cycloaddition | Single stereoisomer (>20:1 dr, >99% ee) | Good | researchgate.net |

Derivatization and Functionalization Strategies for this compound Core Structure

The functionalization of the pre-formed this compound ring is a key strategy for creating diverse libraries of compounds for various applications. Common derivatization approaches include alkylation, acylation, and substitution at different positions of the heterocyclic core.

Alkylation of the nitrogen atoms is a frequently employed functionalization method. For example, 1-substituted 1,4,5,6-tetrahydropyrimidines can be readily alkylated with alkyl halides to produce 1,3-dialkyltetrahydropyrimidinium salts. semanticscholar.org The reaction of N-methyl-1,4,5,6-tetrahydropyrimidine with iodomethane (B122720) in THF at room temperature yields the corresponding N,N'-dimethyl-1,4,5,6-tetrahydropyrimidinium iodide in high yield. semanticscholar.org Similarly, alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride leads to mono- and dialkylated products at the N-1 and N-3 positions. rsc.org

Substitution at the C-2 position is another important functionalization strategy. For instance, 2-polyfluoroalkyl substituted 1,4,5,6-tetrahydropyrimidines can be synthesized by reacting polyfluoroalkanethiocarboxylic acid amides with 1,3-propylenediamine. tandfonline.com This method provides a convenient route to introduce fluorine-containing groups, which can significantly alter the biological properties of the molecule. The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates has also been developed, offering a wide scope of substituents. unileon.esresearchgate.net Furthermore, a facile route to novel 5-substituted-2-amino-1,4,5,6-tetrahydropyrimidines involves the reaction of appropriate diamines with cyanogen (B1215507) bromide. thieme-connect.com

Acylation reactions can also be used for derivatization. For example, the acylation of 2-phenyl-1,4,5,6-tetrahydropyrimidine (B13205089) with acetic anhydride (B1165640) results in the formation of 1-acetyl-2-phenyl-1,4,5,6-tetrahydropyrimidine. oregonstate.edu These derivatization strategies provide access to a wide array of functionalized 1,4,5,6-tetrahydropyrimidines with tailored properties.

Table 6: Derivatization and Functionalization of the this compound Core

| Position of Functionalization | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| N-1 and N-3 | Alkylation | Alkyl halides | 1,3-Dialkyltetrahydropyrimidinium salts | semanticscholar.org |

| N-1 and N-3 | Alkylation | n-Butyl iodide, NaH | N-alkylated 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates | rsc.org |

| C-2 | Substitution | Polyfluoroalkanethiocarboxylic acid amides, 1,3-Propylenediamine | 2-Polyfluoroalkyl-1,4,5,6-tetrahydropyrimidines | tandfonline.com |

| C-2 | Substitution | Isocyanates | N-Substituted 2-amino-1,4,5,6-tetrahydropyrimidines | unileon.esresearchgate.net |

| C-5 | Substitution | Diamines, Cyanogen bromide | 5-Substituted-2-amino-1,4,5,6-tetrahydropyrimidines | thieme-connect.com |

| N-1 | Acylation | Acetic anhydride | 1-Acetyl-2-phenyl-1,4,5,6-tetrahydropyrimidine | oregonstate.edu |

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for introducing alkyl and acyl groups, respectively, onto the this compound ring system. These reactions primarily occur at the nitrogen atoms, which exhibit nucleophilic character. semanticscholar.orgscispace.com The specific outcome of these reactions can be influenced by the substrate's substitution pattern, the reagents used, and the reaction conditions.

Alkylation:

The nitrogen atoms of the tetrahydropyrimidine ring can be readily alkylated using various alkylating agents, such as alkyl halides. The reaction of 1-substituted-1,4,5,6-tetrahydropyrimidines with alkyl halides typically yields 1,3-dialkyltetrahydropyrimidinium salts. semanticscholar.org For instance, 1-alkyl- or aryl-1,4,5,6-tetrahydropyrimidines react with alkyl halides to produce these quaternary salts. semanticscholar.org Similarly, alkylation of certain tetrahydropyrimidine derivatives with chloromethylstyrene leads to the formation of N-methyl-N′-vinyl benzyl-1,4,5,6-tetrahydropyrimidinium chloride. researchgate.net

In the case of substituted tetrahydropyrimidinones, such as diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates, alkylation with alkyl halides in a potassium hydroxide/water-acetonitrile system results in mixtures of N-alkyl derivatives. researchgate.net By extending the reaction time, a selective synthesis of the 1,3-dialkylation products can be achieved. researchgate.net

Acylation:

Acylation of 1,4,5,6-tetrahydropyrimidines can be achieved using acylating agents like acid anhydrides and acid chlorides. oregonstate.edumsstate.edu A classic example is the nuclear acylation of 2-phenyl-1,4,5,6-tetrahydropyrimidine with acetic anhydride, which produces 1-acetyl-2-phenyl-1,4,5,6-tetrahydropyrimidine in approximately 70% yield. oregonstate.edu The general mechanism for such acylations involves the nucleophilic attack of the amidine's nitrogen atom on the acyl donor, forming a reactive N-acyl intermediate that is then attacked by a nucleophile to yield the acylated product. scispace.com

The reaction's outcome can be highly dependent on the substitution of the starting tetrahydropyrimidine. For example, reacting 2-methyl-1,4,5,6-tetrahydropyrimidine with an excess of acid chlorides in the presence of triethylamine (B128534) generates N,N-diacyl-cyclic ketene-N,N-acetals. msstate.edu In contrast, under the same conditions, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543) undergoes dual acylation on the exocyclic beta-carbon to form N-acyl-N'-methyl-beta,beta-diketo-cyclic ketene-N,N-acetals. msstate.edu Formylation, a specific type of acylation, can be carried out using a Vilsmeier-Haack reaction with dimethylformamide (DMF) and phosphorous oxychloride. chemrevlett.com

Table 1: Examples of Alkylation and Acylation Reactions

| Substrate | Reagent(s) | Conditions | Product(s) | Yield | Citation(s) |

|---|---|---|---|---|---|

| 1-Alkyl-1,4,5,6-tetrahydropyrimidines | Alkyl halides (R'-X) | THF, 20°C | 1,3-Dialkyltetrahydropyrimidinium salts | High | semanticscholar.org |

| 2-Phenyl-1,4,5,6-tetrahydropyrimidine | Acetic anhydride | - | 1-Acetyl-2-phenyl-1,4,5,6-tetrahydropyrimidine | ~70% | oregonstate.edu |

| 2-Methyl-1,4,5,6-tetrahydropyrimidine | Excess acid chlorides, Et3N | THF | N,N-Diacyl-cyclic ketene-N,N-acetals | - | msstate.edu |

| Diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates | Methyl iodide, KOH/H2O | MeCN, reflux (5h) | Diethyl 1,3-dimethyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates | 83% | researchgate.net |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key method for introducing a wide range of functional groups onto the this compound ring and its derivatives. These reactions typically involve the displacement of a leaving group at an electrophilic center of the molecule by a nucleophile.

A prominent example involves substitution at the C2 position. 2-Chloro-1,4,5,6-tetrahydropyrimidine, which can be generated in situ from tetrahydropyrimidin-2(1H)-one, reacts with nucleophiles like anilines to afford N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines in good to excellent yields. researchgate.net Similarly, the iodine atom in 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide can be readily substituted by various nucleophiles, including amines and other halides.

Substitution reactions can also occur on side chains attached to the tetrahydropyrimidine ring. The reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with sodium thiophenolate demonstrates this process. sciforum.net In this reaction, the thiophenolate anion acts as a nucleophile, displacing the chloride ion to form ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. sciforum.net This reaction pathway competes with a potential ring expansion, and the outcome is highly sensitive to the basicity and nucleophilicity of the reaction medium. sciforum.net

Table 2: Examples of Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Leaving Group | Product | Reaction Type | Citation(s) |

|---|---|---|---|---|---|

| 2-Chloro-1,4,5,6-tetrahydropyrimidine (in situ) | Anilines | Cl⁻ | 2-(N-Aryl)-amino-1,4,5,6-tetrahydropyrimidines | Nucleophilic Aromatic Substitution (at C2) | researchgate.net |

| 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide | Amines, Halides | I⁻ | 2-Substituted-1,4,5,6-tetrahydropyrimidines | Nucleophilic Substitution (at C2) |

Chemical Reactivity and Mechanistic Investigations of 1,4,5,6 Tetrahydropyrimidine

Reaction Pathways and Transformation Chemistry

1,4,5,6-Tetrahydropyrimidine and its derivatives undergo several key reactions that alter the heterocyclic core or its substituents. These transformations, primarily hydrogenation, dehydrogenation, and hydrolysis, are fundamental to understanding the compound's chemical behavior and potential applications.

Hydrogenation and Dehydrogenation Reactions

Hydrogenation of pyrimidine (B1678525) systems can lead to the formation of their tetrahydropyrimidine (B8763341) counterparts. For instance, the catalytic hydrogenation of 4-amino-2,6-dichloropyrimidine (B161716) is expected to yield 4-amino-3,4,5,6-tetrahydropyrimidine. oregonstate.edu However, the stability of the resulting tetrahydropyrimidine is a critical factor, as decomposition can occur. oregonstate.edu In some cases, the reduction of substituted pyrimidines can be challenging, with some reactions showing slow conversion rates. beilstein-archives.org

Iridium complexes featuring 2,2′-bi-1,4,5,6-tetrahydropyrimidine ligands have been successfully employed as catalysts for the hydrogenation of alkyl carboxylic acids under mild conditions. acs.org One particularly robust catalyst, bearing an electron-deficient 2,2′-bi-5,5′-hydroxyl-1,4,5,6-tetrahydropyrimidine ligand, can hydrogenate acetic acid at 25 °C. acs.org Mechanistic insights suggest the formation of an [Ir-H] intermediate is a crucial part of the rate-limiting step. acs.org

Conversely, dehydrogenation reactions can convert tetrahydropyrimidines into their aromatic pyrimidine analogs. The dehydrogenation of 2-alkyl-1,4,5,6-tetrahydropyrimidines over a palladium catalyst has been shown to produce 2-alkylpyrimidines in high yields. researchgate.net However, attempts to dehydrogenate this compound derivatives using reagents like sulfur have, in some instances, resulted in the insertion of sulfur into the molecule rather than aromatization. semanticscholar.org Another study reported that dehydrogenation of a tetrahydropyrimidine with chloranil (B122849) led to ill-defined, colored products. oregonstate.edu A successful, albeit specific, example involved heating 2-phenyl-1,4,5,6-tetrahydropyrimidine (B13205089) to achieve dehydrogenation. oregonstate.edu

The choice of reaction conditions and substituents on the tetrahydropyrimidine ring significantly influences the outcome of both hydrogenation and dehydrogenation reactions. For example, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines preferentially form 2-aminopyrimidines upon hydrogenation, whereas non-trifluoromethylated analogs tend to yield tetrahydropyrimidines. beilstein-archives.org

A summary of representative hydrogenation and dehydrogenation reactions is presented in the table below.

| Reaction Type | Substrate | Reagent/Catalyst | Product | Reference |

| Hydrogenation | 4-Amino-2,6-dichloropyrimidine | Catalytic Hydrogenation | 4-Amino-3,4,5,6-tetrahydropyrimidine | oregonstate.edu |

| Hydrogenation | Alkyl Carboxylic Acids | [Cp*Ir(N,N′)(H₂O)][OTf]₂ (N,N′ = 2,2′-bi-1,4,5,6-tetrahydropyrimidines) | Alcohols and Esters | acs.org |

| Dehydrogenation | 2-Alkyl-1,4,5,6-tetrahydropyrimidines | Palladium | 2-Alkylpyrimidines | researchgate.net |

| Dehydrogenation | 1-Alkyl- or aryl-1,4,5,6-tetrahydropyrimidines | Sulfur | Sulfur-inserted product | semanticscholar.org |

| Dehydrogenation | 2-Phenyl-1,4,5,6-tetrahydropyrimidine | Heat | 2-Phenylpyrimidine | oregonstate.edu |

Hydrolysis Reactions

The this compound ring can be susceptible to hydrolysis, particularly under alkaline conditions. The alkaline hydrolysis of 1-aryl-2-alkyl-1,4,5,6-tetrahydropyrimidines results in the exclusive formation of N-acyl-N′-aryltrimethylenediamines. researchgate.netresearchgate.net This reaction is proposed to proceed through a carbinolamine intermediate. researchgate.netresearchgate.net The cleavage of this intermediate is influenced by stereoelectronic control. researchgate.net

In another instance, bi-(1,4,5,6-tetrahydropyrimidin-2-yl) undergoes alkaline hydrolysis to produce 1,3-propanediamine and oxalic acid. oregonstate.edu The presence of substituents can also affect the hydrolysis pathway. For example, an ester group at position 5 of the tetrahydropyrimidine ring is susceptible to hydrolysis under acidic or alkaline conditions, which can impact the metabolic stability of the molecule. vulcanchem.com Some tetrahydropyrimidine derivatives have been observed to decompose completely in water, yielding products like monoformamido-1,3-propanediamine. oregonstate.edu

The table below summarizes key hydrolysis reactions of this compound derivatives.

| Substrate | Conditions | Products | Reference |

| 1-Aryl-2-alkyl-1,4,5,6-tetrahydropyrimidines | Alkaline | N-Acyl-N′-aryltrimethylenediamines | researchgate.netresearchgate.net |

| Bi-(1,4,5,6-tetrahydropyrimidin-2-yl) | Alkaline | 1,3-Propanediamine and Oxalic acid | oregonstate.edu |

| 2-Phenyl-1,4,5,6-tetrahydropyrimidine | Aqueous | Monoformamido-1,3-propanediamine | oregonstate.edu |

| Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate | Acidic or Alkaline | Free carboxylic acid derivative | vulcanchem.com |

Detailed Mechanistic Studies of this compound Reactions

To gain a deeper understanding of the reactivity of this compound, researchers have employed computational and experimental techniques to investigate reaction mechanisms and characterize transient species.

DFT Mechanistic Investigations

Density Functional Theory (DFT) has become a valuable tool for elucidating the mechanisms of reactions involving tetrahydropyrimidines. For instance, DFT studies on the synthesis of 2-aryl-substituted 1,4,5,6-tetrahydropyrimidines from benzonitriles and diamines in methanol (B129727) suggest that methanol plays a dual role as a solvent and a mediating agent. researchgate.net The initial step involves the activation of the nitrile by methanol. researchgate.net

DFT calculations have also been used to explore the molecular characteristics of substituted tetrahydropyrimidines, such as 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. jacsdirectory.com These studies provide insights into molecular structure, bond lengths, bond angles, and electronic properties like HOMO-LUMO energies and charge distribution, which are crucial for understanding reactivity. jacsdirectory.com Theoretical investigations on the corrosion inhibition performance of tetrahydropyrimidine derivatives have also been conducted using DFT, correlating molecular properties with their protective action. ijcce.ac.ir

Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates are pivotal for confirming proposed reaction mechanisms. In the synthesis of 1-alkyl- or aryl-1,4,5,6-tetrahydropyrimidines from 1,3-diamines and N,N-dimethylformamide dimethylacetal, a 2-dimethylaminohexahydropyrimidine intermediate has been identified. semanticscholar.org In cases where an aryl group is present on the diamine, this intermediate can be isolated and subsequently converted to the final tetrahydropyrimidine product upon heating, which involves the elimination of dimethylamine. semanticscholar.org

In the synthesis of 2-aryl-substituted 1,4,5,6-tetrahydropyrimidines, NMR spectroscopy has been used to observe the formation of benzimidamide and/or benzimidate intermediates. researchgate.net As mentioned earlier, the hydrolysis of 1-aryl-2-alkyl-1,4,5,6-tetrahydropyrimidines is believed to proceed through a carbinolamine intermediate. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 1,4,5,6 Tetrahydropyrimidine Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within 1,4,5,6-tetrahydropyrimidine derivatives. The absorption of ultraviolet or visible light by these molecules promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule and can be influenced by substituents and the solvent environment.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to predict the electronic absorption spectra of tetrahydropyrimidine (B8763341) derivatives, with results often showing good correlation with experimental data. nih.govmaterialsciencejournal.org For instance, a combined experimental and theoretical study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) revealed a maximum absorption (λmax) at 278 nm, which corresponds to HOMO-LUMO electronic transitions. materialsciencejournal.org The electronic transitions in these systems are typically assigned as n→π* and π→π*. nih.gov

The UV-Vis absorption characteristics are highly dependent on the specific structure of the derivative. For example, (S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, known as Ectoine (B1671093), exhibits a maximum absorption peak in the range of 220-230 nm. alliedacademies.org In contrast, some C6-unsubstituted tetrahydropyrimidine derivatives with aggregation-induced emission (AIE) properties show maximum excitation (λex) and emission (λem) wavelengths at much longer values, such as 409 nm and 484 nm, respectively, for certain polymorphs in the solid state. rsc.org The investigation of polymorphic crystals of some derivatives has shown that grinding can induce a mechanofluorochromic effect, shifting the emission wavelength. For instance, a crystal with an emission maximum (λem) at 434 nm shifted to 481 nm after grinding. rsc.org

The following table summarizes the UV-Vis absorption maxima for selected this compound derivatives.

| Compound Name | λmax (nm) | Notes |

| (S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (Ectoine) | 220-230 | Maximum absorption peak. alliedacademies.org |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) | 278 | Corresponds to HOMO-LUMO transitions. materialsciencejournal.org |

| Diethyl 1,2,3-triphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (Polymorph 1b, as-synthesized) | 434 (λem) | Emission maximum. rsc.org |

| Diethyl 1,2,3-triphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (Polymorph 1b, ground) | 481 (λem) | Emission maximum after grinding, showing mechanofluorochromism. rsc.org |

| Dimethyl 1,2,3-tri(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (Polymorph) | 409 (λex) | Maximum excitation wavelength for a polymorph with high quantum yield. rsc.org |

| Dimethyl 1,2,3-tri(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (Polymorph) | 484 (λem) | Maximum emission wavelength for a polymorph with high quantum yield. rsc.org |

Single Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of this compound compounds in the solid state. rjstonline.com This method provides precise information on bond lengths, bond angles, and crystallographic parameters such as the crystal system, space group, and unit cell dimensions.

For instance, the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amine was determined to belong to the triclinic system with a P-1 space group. nih.govtandfonline.com The unit cell parameters were found to be a = 11.9290(4) Å, b = 13.2547(4) Å, and c = 15.3904(5) Å. nih.govtandfonline.com Another example, 1-Benzyl-2-dimethylamino-3-methyl-3,4,5,6-tetrahydropyrimidin-1-ium bromide, crystallizes in the monoclinic P2₁/n space group, with its tetrahydropyrimidine ring exhibiting a half-chair conformation. iucr.org

The analysis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate revealed a layered sheet structure held together by extensive intermolecular hydrogen bonding. iucr.org The crystallographic data for methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate showed that the organic molecules form a dimer linked by N—H···O hydrogen bonds, creating a three-dimensional network. researchgate.net

The following table presents crystallographic data for several this compound derivatives.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; β in °) |

| N-(1,3-Benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amine | Triclinic | P-1 | a=11.9290(4), b=13.2547(4), c=15.3904(5) nih.govtandfonline.com |

| 1-Benzyl-2-dimethylamino-3-methyl-3,4,5,6-tetrahydropyrimidin-1-ium bromide | Monoclinic | P2₁/n | a=10.7814(7), b=11.8538(8), c=11.4782(8), β=93.332(8) iucr.org |

| 1,3-Bis(2-chlorobenzoyl)-3,4,5,6-tetrahydropyrimidine-2(1H)-thione | Monoclinic | P2₁/c | a=11.361(5), b=12.917(5), c=12.186(5), β=95.399(5) researchgate.net |

| 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate | Not specified | Not specified | Not specified in abstract, but key indicators include T=298K, R factor=0.045. iucr.org |

| Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate | Not specified | Not specified | Z'=2, with specific dihedral angles reported. researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for confirming the empirical formula of newly synthesized this compound derivatives. The experimentally determined values are compared with the theoretically calculated percentages for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity.

This technique is routinely used alongside spectroscopic methods to provide a complete characterization of novel tetrahydropyrimidine compounds. foliamedica.bgrjstonline.comchemrevlett.com For example, in the synthesis of a series of bioactive tetrahydropyrimidine derivatives, elemental analysis was used to confirm the structures of the final products. foliamedica.bg

The table below presents the elemental analysis data for a selection of complex this compound derivatives, demonstrating the close correlation between calculated and experimentally found values.

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

| 1,3,6-trimethyl-N-(4-nitrophenyl)-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C₂₉H₂₅N₇O₇ | Calcd. | 58.10 | 4.20 | 16.35 |

| Found | 58.06 | 4.15 | 16.32 | ||

| N-(4-hydroxyphenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C₂₉H₂₆N₆O₇ | Calcd. | 61.05 | 4.59 | 14.73 |

| Found | 61.01 | 4.53 | 14.70 | ||

| 1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C₃₀H₂₈N₆O₆ | Calcd. | 63.37 | 4.96 | 14.78 |

| Found | 63.34 | 4.92 | 14.71 | ||

| N-(4-fluorophenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C₂₉H₂₅FN₆O₆ | Calcd. | 60.84 | 4.40 | 14.68 |

| Found | 60.79 | 4.37 | 14.65 |

Computational Chemistry and Molecular Modeling of 1,4,5,6 Tetrahydropyrimidine Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of tetrahydropyrimidine (B8763341) derivatives. researchgate.netsamipubco.comtandfonline.comijcce.ac.ir These quantum chemical calculations are instrumental in understanding the electronic structure, reactivity, and stability of these molecules. samipubco.com

One of the key applications of DFT in this context is the optimization of molecular geometry. samipubco.comechemcom.com By employing methods like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.nettandfonline.com For instance, studies on 1,2,3,4-tetrahydropyrimidinone and its thione derivatives have confirmed a twisted boat conformation for the tetrahydropyrimidine ring, with the substituent at the C4 position typically being axial and oriented towards the C5 atom. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of DFT studies. samipubco.comnih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. samipubco.com The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of the molecule; a larger gap generally indicates higher stability and lower reactivity. samipubco.com These calculations are vital for understanding the reaction mechanisms of tetrahydropyrimidine derivatives. nih.gov

Furthermore, DFT calculations are used to determine various quantum chemical descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. samipubco.com These descriptors include total energy, dipole moment, and charges on individual atoms, which help in elucidating the structure-reactivity relationships of these compounds. samipubco.comnih.gov For example, the stability of tetrahydropyrimidine derivatives has been investigated by comparing their total energy with reference compounds. samipubco.com

Table 1: Selected DFT-Calculated Quantum Chemical Descriptors for Tetrahydropyrimidine Derivatives

| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Tetrahydropyrimidine-5-carboxylate derivative A1 | DFT/B3LYP | -9.8264 | -0.800 | 9.0264 | Not Reported |

| Tetrahydropyrimidine-5-carboxylate derivative A2 | DFT/B3LYP | -11.3735 | -0.400 | 10.9735 | Not Reported |

| Tetrahydropyrimidine-5-carboxylate derivative A3 | DFT/B3LYP | -9.8806 | 0.000 | 9.8806 | Not Reported |

| N-(1,3-Benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amine | DFT/B3LYP/6-311+G(d,p) | Not Reported | Not Reported | Not Reported | Not Reported |

| 5-benzoyl-6-phenyl-4-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroxypyrimidine | DFT/B3LYP/6-31G(d,p) | Not Reported | Not Reported | Not Reported | Not Reported |

Data sourced from multiple studies. samipubco.comtandfonline.comijcce.ac.ir Note that not all studies report the same set of descriptors.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing valuable insights into the conformational flexibility of 1,4,5,6-tetrahydropyrimidine systems. ajchem-a.com These simulations can reveal the stability of different conformations and the interactions between the molecule and its environment, such as a solvent or a biological receptor. ajchem-a.comresearchgate.net

In a typical MD simulation, the system, which includes the tetrahydropyrimidine derivative and often explicit solvent molecules, is simulated for a specific duration, for instance, 100 nanoseconds. ajchem-a.comchemmethod.com The simulations are generally performed under controlled conditions, such as the NPT ensemble, which maintains a constant number of particles, pressure, and temperature (e.g., 1 bar and 300 K). ajchem-a.com Force fields like OPLS_2005 are employed to describe the potential energy of the system. ajchem-a.com

A key output of MD simulations is the root mean square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached a stable conformation. ajchem-a.com For example, in a study of a tetrahydropyrimidine derivative complexed with a protein, the apoprotein showed an RMSD of 0.90 Å, indicating conformational stability, while the ligand-protein complex had a stable RMSD of 1.6 Å, suggesting the compound remains securely in the binding pocket. ajchem-a.com

Another important parameter derived from MD simulations is the root mean square fluctuation (RMSF), which indicates the flexibility of individual amino acid residues in a protein upon ligand binding. nih.gov This helps to identify which parts of the protein are most affected by the interaction with the tetrahydropyrimidine derivative.

MD simulations have also been used to refine the binding poses of tetrahydropyrimidine analogs obtained from molecular docking. For instance, a 20 ns MD simulation was used to refine the docking pose of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA) in its target transporter. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. innovareacademics.in This method is extensively used to study the interactions of this compound derivatives with their biological targets, providing crucial information for drug design and discovery. ajchem-a.cominnovareacademics.inresearchgate.netmdpi.com

The process involves placing the ligand into the binding site of the receptor and calculating a docking score, which represents the binding affinity. ajchem-a.commdpi.com Lower docking scores generally indicate a more favorable binding interaction. For example, in a study of tetrahydropyrimidine derivatives as DPP-IV inhibitors, several compounds showed better binding affinities (lower docking scores) than the native ligand. chemmethod.com

Docking studies reveal the specific amino acid residues involved in the ligand-receptor interaction. ajchem-a.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ajchem-a.comchemmethod.com For instance, docking of N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide into the active sites of COX-1 and COX-2 enzymes helped to explain its anti-inflammatory activity. researchgate.net Similarly, studies on tetrahydropyrimidine derivatives targeting the m1 muscarinic receptor identified key interactions with residues such as Asp105, Thr192, and Asn382, guiding the design of more selective agonists. utoledo.edunih.gov

To ensure the reliability of the docking results, validation is often performed by redocking the co-crystallized ligand into the binding site and calculating the RMSD between the predicted and the crystallographic poses. An RMSD value below 2.0 Å is generally considered a good validation of the docking protocol. nih.gov

Table 2: Examples of Molecular Docking Studies on Tetrahydropyrimidine Derivatives

| Derivative/Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Tetrahydropyrimidine derivative A / HDAC-2 | 4LXZ | -8.879 | Zn401, His145, Tyr308, Phe155 |

| Tetrahydropyrimidine derivative B / HDAC-2 | 4LXZ | -8.678 | Zn401, His145, Tyr308, Asp104, H2O606, Phe155 |

| Ethyl 4-methyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate / Insulin Receptor | 1IR3 | -9.13544 | 1079 MET |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide / COX-1 | Not Specified | Not Specified | Not Specified |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide / COX-2 | Not Specified | Not Specified | Not Specified |

| 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid / m1 muscarinic receptor model | Not Specified | Not Specified | Asp105, Thr192, Asn382 |

Data compiled from various research articles. ajchem-a.cominnovareacademics.inresearchgate.netutoledo.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govacs.orgemergentresearch.orgnih.gov These models are valuable tools in the study of this compound derivatives for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological response. acs.orgnih.gov

In a QSAR study, a set of compounds with known biological activities is used to develop a model. Various molecular descriptors, which can be calculated using computational methods like DFT, are used as independent variables. samipubco.comnih.gov These descriptors can include electronic properties (e.g., HOMO-LUMO energies), steric properties, and hydrophobic properties. acs.org

For example, a 3D-QSAR study on tetrahydropyrimidine-2-ones as HIV-1 protease inhibitors used Comparative Molecular Field Analysis (CoMFA) to build a model. acs.org The standard CoMFA model, which uses steric and electrostatic fields, yielded a good correlation between the predicted and experimental activities (r² = 0.96). acs.org The predictive ability of the model was significantly improved by including additional descriptors such as inhibitor solvation energy, resulting in a cross-validated r² (r_cv²) of approximately 0.80. acs.org

Similarly, 3D-QSAR models based on common pharmacophore hypotheses have been developed for tetrahydropyrimidine derivatives to predict their anti-inflammatory activity by targeting the COX-2 enzyme. nih.gov These models were then used to screen newly designed compounds, leading to the identification of potent anti-inflammatory agents. nih.gov

QSPR models are used to predict physicochemical properties like the octanol-water partition coefficient, which is a crucial parameter in drug discovery. emergentresearch.org